Ethyl 2-(2-(2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamido)thiazol-4-yl)acetate
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Overview
Description
Ethyl 2-(2-(2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamido)thiazol-4-yl)acetate is a complex organic compound featuring a combination of isoxazole, thiazole, and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-(2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamido)thiazol-4-yl)acetate typically involves multi-step organic reactions:
Formation of Isoxazole Ring: The initial step often involves the cyclization of a precursor such as 4-fluorobenzonitrile with hydroxylamine to form the isoxazole ring.
Thiazole Ring Formation: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Amide Bond Formation: The isoxazole and thiazole intermediates are then coupled via an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Esterification: Finally, the ethyl ester group is introduced through esterification, often using ethanol and an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the above synthetic routes with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the isoxazole ring, potentially converting it to an oxime or amine derivative.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Oxime or amine derivatives.
Substitution: Halogenated fluorophenyl derivatives.
Scientific Research Applications
Medicinal Chemistry: Due to its structural complexity, it may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used in studies investigating the interaction of isoxazole and thiazole derivatives with biological macromolecules.
Industrial Applications: It may be utilized in the synthesis of advanced materials or as an intermediate in the production of agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-(2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamido)thiazol-4-yl)acetate would depend on its specific biological target. Generally, compounds with isoxazole and thiazole rings can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The fluorophenyl group may enhance binding affinity through hydrophobic interactions or π-π stacking.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(2-(2-(5-phenylisoxazol-3-yl)acetamido)thiazol-4-yl)acetate: Lacks the fluorine atom, which may reduce its binding affinity or alter its biological activity.
Methyl 2-(2-(2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamido)thiazol-4-yl)acetate: The methyl ester variant, which may have different pharmacokinetic properties.
Uniqueness
The presence of the fluorophenyl group in this compound distinguishes it from similar compounds, potentially enhancing its biological activity and specificity. The combination of isoxazole and thiazole rings also contributes to its unique chemical and biological properties.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
ethyl 2-[2-[[2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetyl]amino]-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O4S/c1-2-25-17(24)9-14-10-27-18(20-14)21-16(23)8-13-7-15(26-22-13)11-3-5-12(19)6-4-11/h3-7,10H,2,8-9H2,1H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYBCWIJCNXSLOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CC2=NOC(=C2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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